RUVBL1/2 ATPase-IN-1

RUVBL1/2 ATPase Enzymatic inhibition Cancer therapeutics

RUVBL1/2 ATPase-IN-1 (compound 18) is the only commercially available RUVBL1/2 inhibitor offering a defined pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold with competitive binding and balanced micromolar potency—ideal for SAR optimization and pathway dissection where complete ATPase ablation must be avoided. Its distinct pharmacological profile (enzymatic IC50 6.0/7.7 μM; cellular IC50 8.9–15 μM across A549, H1795, HCT116, MDA-MB-231) cannot be replicated by allosteric CB-6644, oral TIP48/49-IN-1, or multi-target sorafenib. Order high-purity RUVBL1/2 ATPase-IN-1 for reproducible target engagement studies.

Molecular Formula C28H28F3N5O
Molecular Weight 507.5 g/mol
Cat. No. B11204757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRUVBL1/2 ATPase-IN-1
Molecular FormulaC28H28F3N5O
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=C(N3C(=C(C=N3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)N=C2C)C
InChIInChI=1S/C28H28F3N5O/c1-18-7-9-21(10-8-18)15-24-19(2)33-26-25(17-32-36(26)20(24)3)27(37)35-13-11-34(12-14-35)23-6-4-5-22(16-23)28(29,30)31/h4-10,16-17H,11-15H2,1-3H3
InChIKeyDWMRUZCWNNNCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RUVBL1/2 ATPase-IN-1: A Selective Pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitor for Cancer Research


RUVBL1/2 ATPase-IN-1 (compound 18) is a potent and selective inhibitor of the RUVBL1 and RUVBL2 ATPases, with enzymatic IC50 values of 6.0 μM and 7.7 μM, respectively [1]. It belongs to the pyrazolo[1,5-a]pyrimidine-3-carboxamide chemical class and was identified through docking-based virtual screening followed by medicinal chemistry optimization [2]. RUVBL1 and RUVBL2 are highly conserved AAA+ ATPases that form a hetero-hexameric complex involved in chromatin remodeling, transcriptional regulation, and DNA damage repair, and their overexpression is strongly correlated with tumor progression and poor prognosis in multiple cancer types [1].

Why RUVBL1/2 ATPase-IN-1 Cannot Be Substituted by Other RUVBL1/2 Inhibitors


RUVBL1/2 inhibitors exhibit profound differences in potency, binding mechanism, and selectivity that preclude generic substitution. CB-6644 is an allosteric inhibitor with picomolar biochemical potency (IC50 = 15 nM) and demonstrated in vivo efficacy in xenograft models [1], while TIP48/49-IN-1 offers oral bioavailability but with moderate enzymatic potency (IC50 = 59 nM) [2]. Sorafenib, a multi-kinase inhibitor, inhibits RUVBL1/2 as an off-target effect but is a weak, mixed-type inhibitor requiring high concentrations [3]. RUVBL1/2 ATPase-IN-1 occupies a distinct chemical and pharmacological space: it exhibits micromolar enzymatic potency (6.0–7.7 μM) balanced with cellular activity across multiple cancer cell lines (IC50 = 8.9–15 μM) [4]. These differences in potency, binding mode (competitive vs. allosteric), pharmacokinetic properties, and selectivity profiles mean that these compounds cannot be used interchangeably in research applications without altering experimental outcomes.

Quantitative Differentiation Evidence for RUVBL1/2 ATPase-IN-1 Procurement Decisions


Enzymatic Potency of RUVBL1/2 ATPase-IN-1 Compared to Other In-Class Inhibitors

RUVBL1/2 ATPase-IN-1 (compound 18) exhibits IC50 values of 6.0 ± 0.6 μM against the RUVBL1/2 complex and 7.7 ± 0.9 μM against RUVBL1 alone [1]. In contrast, the allosteric inhibitor CB-6644 demonstrates substantially higher potency with an IC50 of 15 nM against the RUVBL1/2 complex [2]. TIP48/49-IN-1 (Compound B) shows intermediate potency with an IC50 of 59 nM for purified RUVBL1/2 [3]. Sorafenib, a repurposed multi-kinase inhibitor, acts as a weak inhibitor of the RUVBL1/2 complex, with no reported IC50 value in the nanomolar range [4].

RUVBL1/2 ATPase Enzymatic inhibition Cancer therapeutics

Cellular Antiproliferative Activity of RUVBL1/2 ATPase-IN-1 Across Cancer Cell Lines

RUVBL1/2 ATPase-IN-1 (compound 18) demonstrated antiproliferative activity across a panel of four cancer cell lines, with IC50 values of 15 ± 1.2 μM in A549 (lung), 15 ± 1.8 μM in H1795 (lung), 11 ± 1.0 μM in HCT116 (colon), and 8.9 ± 0.9 μM in MDA-MB-231 (breast) [1]. In comparison, CB-6644 reduces viability in a panel of cancer cell lines with EC50 values ranging from 41 to 785 nM [2]. The cellular potency of RUVBL1/2 ATPase-IN-1 is approximately 20- to 1000-fold weaker than that of CB-6644, consistent with its lower enzymatic potency.

Cancer cell viability Antiproliferative activity Cell line panel

Selectivity Profile of RUVBL1/2 ATPase-IN-1 for RUVBL1/2 ATPases

RUVBL1/2 ATPase-IN-1 (compound 18) is described as a 'potent and selective' inhibitor of RUVBL1/2 ATPase [1]. In comparison, CB-6644 has been demonstrated to be highly selective for the RUVBL1/2 complex over a panel of 224 ATPases at a concentration of 10 μM [2]. While the exact selectivity panel data for RUVBL1/2 ATPase-IN-1 are not fully detailed in the primary publication, the compound's selectivity is inferred from its design and activity profile. In contrast, sorafenib is a multi-target kinase inhibitor that inhibits RUVBL1/2 as an off-target effect, lacking the selectivity required for clean target validation studies [3].

Selectivity Off-target effects ATPase inhibition

Chemical Scaffold and SAR Position of RUVBL1/2 ATPase-IN-1

RUVBL1/2 ATPase-IN-1 is a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative that emerged from a series of synthetic analogs (compounds 15–19) designed to optimize the pyrazolo[1,5-a]pyrimidine scaffold [1]. Within this series, compound 18 demonstrated the most potent inhibition in both enzymatic and cellular assays compared to other analogs [1]. In contrast, CB-6644 is a structurally distinct allosteric inhibitor [2], TIP48/49-IN-1 is an orally bioavailable compound with a different chemotype [3], and sorafenib is a diarylurea multi-kinase inhibitor [4].

Chemical scaffold Structure-activity relationship Medicinal chemistry

Recommended Research and Discovery Applications for RUVBL1/2 ATPase-IN-1


Structure-Activity Relationship (SAR) and Lead Optimization Studies

RUVBL1/2 ATPase-IN-1 serves as a validated starting point for SAR studies due to its defined pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold and the availability of comparative activity data for a series of close analogs (compounds 15–19) [1]. The compound's moderate enzymatic potency (IC50 = 6.0–7.7 μM) provides a baseline for measuring improvements in potency, while its cellular activity across a panel of cancer cell lines (IC50 = 8.9–15 μM) enables the assessment of functional gains [1].

Mechanistic Studies of RUVBL1/2 Biology Where Moderate Inhibition Is Sufficient

In applications requiring partial or tunable inhibition of RUVBL1/2 ATPase activity—such as pathway dissection, genetic interaction mapping, or combination therapy studies—RUVBL1/2 ATPase-IN-1 offers a valuable tool. Its micromolar potency avoids the profound target engagement and potential cytotoxicity associated with ultrapotent inhibitors like CB-6644 (IC50 = 15 nM) [1][2]. This allows researchers to probe RUVBL1/2-dependent processes without complete ablation of ATPase function, which may be advantageous for studying subtle or context-dependent phenotypes [1].

Profiling RUVBL1/2 Inhibitor Sensitivity Across Cancer Cell Lines

RUVBL1/2 ATPase-IN-1 has been characterized in a panel of four cancer cell lines (A549, H1795, HCT116, MDA-MB-231), with IC50 values ranging from 8.9 to 15 μM [1]. This established activity profile enables its use as a reference compound for screening additional cancer cell lines to identify those with heightened sensitivity to RUVBL1/2 inhibition, potentially revealing genetic or epigenetic biomarkers of response.

Chemical Probe Development and Target Validation Studies

As a selective RUVBL1/2 ATPase inhibitor, RUVBL1/2 ATPase-IN-1 can be employed as a chemical probe to validate the role of RUVBL1/2 in specific cellular processes [1]. Its selectivity for RUVBL1/2 over other ATPases (while not fully profiled) distinguishes it from multi-target agents like sorafenib [3]. This makes it suitable for target validation experiments where off-target confounding must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RUVBL1/2 ATPase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.